molecular formula C17H22ClF2N3O2S B2942782 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177690-86-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No. B2942782
CAS RN: 1177690-86-6
M. Wt: 405.89
InChI Key: YSSXITAIEAVRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a useful research compound. Its molecular formula is C17H22ClF2N3O2S and its molecular weight is 405.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research by Başoğlu, Yolal, Demirba, and Bektaş (2012) on the synthesis of linezolid-like molecules, including various thiazolidinone and thiazoline derivatives, highlighted their good antitubercular activities. These findings suggest the potential of structurally related compounds, including those with thiazolyl groups, in developing new antimicrobial agents.

Read more about this research.

Vasorelaxant Agents

The study by Hassan et al. (2014) on benzofuran-morpholinomethyl-pyrazoline hybrids revealed significant vasodilatation properties. This research indicates that compounds incorporating morpholino groups and hybrid structures may have therapeutic applications in cardiovascular diseases by modulating blood vessel dilation.

Discover more on this topic.

Carbon Monoxide Source in Chemical Synthesis

Wan, Alterman, Larhed, and Hallberg (2002) discussed using dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylation of aryl bromides. This process, involving amines like morpholine, is crucial for synthesizing aryl amides, suggesting that related compounds might be useful in organic synthesis and pharmaceutical manufacturing.

Explore the details of their findings.

Antimicrobial Potency and Molecular Docking

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, demonstrating their potent antimicrobial activity. Molecular docking studies were conducted to predict the affinity and orientation of synthesized compounds at the active enzyme site, providing insights into the design of new antimicrobial agents based on molecular structure.

Learn more about their research.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2S.ClH/c1-2-3-15(23)22(5-4-21-6-8-24-9-7-21)17-20-16-13(19)10-12(18)11-14(16)25-17;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSXITAIEAVRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

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